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Compound of Interest

Compound Name: GSK2945

Cat. No.: B1443831

GSK2945 is a potent and selective synthetic agonist of the nuclear receptor REV-ERBa, a key
regulator of the circadian clock and metabolism. Developed as an optimized chemical probe
from the initial lead compound GSK4112, GSK2945 offers improved pharmacokinetic
properties, making it a valuable tool for in vivo studies investigating the therapeutic potential of
REV-ERBa modulation in various diseases, including metabolic disorders and inflammatory
conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and
biological characterization of GSK2945 for researchers, scientists, and drug development
professionals.

Discovery and Structure-Activity Relationship (SAR)

The discovery of GSK2945 was the result of a focused lead optimization program aimed at
improving the potency, selectivity, and pharmacokinetic profile of the first-generation REV-
ERBa agonist, GSK4112. Through systematic structure-activity relationship (SAR) studies,
researchers explored modifications to the core scaffold of GSK4112 to enhance its drug-like
properties.

The optimization efforts that led to GSK2945 and other potent REV-ERBa agonists involved
modifications at various positions of the parent molecule. These studies demonstrated that
specific substitutions on the phenyl and thiophene rings, as well as alterations to the linker and
amine substituents, significantly impacted the agonist activity and pharmacokinetic parameters
of the compounds. While the precise details of the SAR leading to GSK2945 are proprietary,
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the general strategy involved iterative chemical synthesis and biological testing to identify
analogs with the desired characteristics.

Synthesis of GSK2945

While a detailed, step-by-step synthesis protocol for GSK2945 is not publicly available, the
general synthetic approach can be inferred from the structure of the molecule and related
compounds. The synthesis likely involves a multi-step sequence starting from commercially
available building blocks. A plausible retrosynthetic analysis suggests the key bond formations
would involve the alkylation of a secondary amine with appropriate chloromethylated aromatic
and heteroaromatic precursors.

A generalized, hypothetical synthetic scheme is as follows:

o Preparation of Precursors: Synthesis of (4-chlorophenyl)methanamine and 2-
(chloromethyl)-5-nitrothiophene.

o N-Alkylation: A two-step N-alkylation of a suitable amine. First, reacting the primary amine
with one of the chloromethylated precursors, followed by a second alkylation with the other
precursor to form the tertiary amine core of GSK2945.

 Purification: The final product would be purified using standard chromatographic techniques,
such as column chromatography, to yield pure GSK2945.

Biological Activity and Pharmacokinetics

GSK2945 exhibits potent agonist activity at the REV-ERBa receptor, leading to the recruitment
of the nuclear receptor co-repressor (NCoR) and subsequent repression of target gene
transcription. Key biological activities and pharmacokinetic properties are summarized in the
tables below.

In Vitro Biological Activity
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Parameter Value Assay Type Reference
REV-ERBa Agonist ) Cell-based reporter

o Potent Agonist [1][2]
Activity assays
BMAL1 Expression Significant gRT-PCR in human
Suppression Suppression cells
IL-6 Expression Significant

. ) ELISA in human cells [1]
Suppression Suppression

In Vivo Pharmacokinetic Parameters

. Route of
Parameter Value Species o . Reference
Administration

Half-life (t2) ~2 hours Not Specified Oral gavage [1]
Serum -~

24 hours Not Specified Oral gavage [1]
Clearance

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of REV-ERBa agonists

are often specific to the research laboratory and may not be fully disclosed in publications.

However, generalized protocols for key assays are provided below.

General Protocol for a REV-ERBa Reporter Assay

Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and
antibiotics.

Transfection: Cells are transiently co-transfected with plasmids encoding for a Gal4 DNA-
binding domain fused to the REV-ERBa ligand-binding domain (LBD), a luciferase reporter
gene under the control of a Gal4 upstream activating sequence (UAS), and a constitutively
expressed Renilla luciferase for normalization.

Compound Treatment: 24 hours post-transfection, cells are treated with varying
concentrations of GSK2945 or vehicle control.
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o Luciferase Assay: After 16-24 hours of incubation, luciferase activity is measured using a
dual-luciferase reporter assay system.

» Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity, and the
data is fitted to a dose-response curve to determine EC50 values.

General Protocol for IL-6 Suppression Assay

o Cell Culture and Stimulation: A suitable human cell line (e.g., THP-1 macrophages) is
cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the
presence or absence of varying concentrations of GSK2945.

o Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture
supernatant is collected.

o ELISA: The concentration of IL-6 in the supernatant is quantified using a commercially
available ELISA kit according to the manufacturer's instructions.

o Data Analysis: The percentage of IL-6 suppression at each concentration of GSK2945 is
calculated relative to the vehicle-treated control.

Signaling Pathways and Visualizations

GSK2945, as a REV-ERBa agonist, primarily functions by modulating the core circadian clock
machinery. REV-ERBa is a transcriptional repressor that plays a crucial role in the negative
feedback loop of the circadian clock by repressing the transcription of BMAL1 and CLOCK, the
master regulators of circadian rhythm.
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REV-ERBa Signaling Pathway

Recent evidence suggests a crosstalk between the circadian clock and pathways involved in
fibrosis, such as the Transforming Growth Factor- (TGF-) signaling pathway. REV-ERBa has
been shown to play a role in regulating the expression of genes involved in extracellular matrix

deposition, a hallmark of fibrosis.
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Discovery and Characterization Workflow
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Conclusion

GSK2945 represents a significant advancement in the development of small molecule
modulators of the circadian clock. Its improved pharmacokinetic profile compared to earlier
compounds makes it a valuable research tool for elucidating the physiological and
pathophysiological roles of REV-ERBa. Further investigation into the therapeutic potential of
GSK2945 and other REV-ERBa agonists is warranted in a range of diseases with underlying
circadian disruption and metabolic dysregulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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